molecular formula C8H15NNaO12S2 B1176543 N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt CAS No. 157296-98-5

N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt

Cat. No.: B1176543
CAS No.: 157296-98-5
M. Wt: 404.3 g/mol
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Description

Chemical Identity and Nomenclature

N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt is characterized by a well-defined chemical structure with specific nomenclature established in chemical databases worldwide. The compound is officially registered under Chemical Abstracts Service number 157296-98-5, providing a unique identifier for this specific molecular entity. The systematic chemical name reflects the precise structural modifications present in the molecule, indicating the presence of two sulfate groups at specific carbon positions on the N-acetyl-D-galactosamine backbone.

The molecular identity of this compound involves several synonymous designations that reflect its structural characteristics and functional properties. Primary nomenclature includes N-acetyl-D-galactosamine 4,6-disulfate sodium salt, which emphasizes the dual sulfation pattern characteristic of this molecule. Alternative naming conventions recognize this compound as N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt and N-Acetyl-D-galactosamine 4,6-disulfate mixed anomers sodium salt, reflecting slight variations in naming protocols across different chemical databases.

Table 1: Chemical Identification Data for N-Acetyl-D-galactosamine-4,6-di-O-sulphate Sodium Salt

Property Value Source
Chemical Abstracts Service Number 157296-98-5
MDL Number MFCD00214238
Molecular Formula (Version 1) C8H16NNaO12S2
Molecular Formula (Version 2) C8H13NNa2O12S2
Molecular Weight 405.32 g/mol
CBNumber CB91232069

The molecular formula presents some variation in chemical databases, with two distinct formulations reported: C8H16NNaO12S2 with a molecular weight of 405.32 g/mol, and an alternative formulation C8H13NNa2O12S2. This discrepancy likely reflects different sodium salt stoichiometries or hydration states in the crystalline form of the compound. The presence of two sulfate groups is consistently reported across all sources, confirming the 4,6-disulfate substitution pattern that defines this molecule's unique properties.

Historical Context of Sulfated Galactosamine Derivatives

The historical development of sulfated galactosamine derivative research traces back to the foundational discoveries in glycosaminoglycan chemistry during the late 19th and early 20th centuries. Chondroitin sulfate was first obtained from cartilage by Fisher and Boedecker in 1861, followed by isolation in purer form by Krukenburg in 1884. These early investigations laid the groundwork for understanding sulfated carbohydrate structures, although the complete structural characterization would require several more decades of analytical advancement.

The complete structural resolution of chondroitin sulfate was achieved by Levene and Forge in 1915, establishing the fundamental understanding of sulfated glycosaminoglycan architecture. This breakthrough provided the conceptual framework necessary for recognizing the significance of specific sulfation patterns in biological systems. Seven years prior to this complete structural determination, Schmiedeberg had demonstrated the presence of hexosamine and hexuronic acid components, though the sulfuronic group presence was not yet recognized.

The recognition of N-acetyl-D-galactosamine-4,6-di-O-sulphate as a distinct structural unit emerged from subsequent decades of research into chondroitin sulfate diversity and functional specialization. Research has revealed that chondroitin sulfate from different biological sources exhibits varying sulfation patterns, with marine species showing higher proportions of disulfated units compared to terrestrial animals. This discovery highlighted the biological significance of compounds like N-acetyl-D-galactosamine-4,6-di-O-sulphate, which represents one of the most highly sulfated naturally occurring galactosamine derivatives.

Table 2: Historical Milestones in Sulfated Galactosamine Research

Year Discovery Researchers Significance
1861 First chondroitin sulfate isolation Fisher and Boedecker Initial identification of sulfated cartilage components
1884 Purified chondroitin sulfate isolation Krukenburg Improved understanding of structural purity
1891 Hexosamine and hexuronic acid identification Schmiedeberg Recognition of basic carbohydrate components
1915 Complete structural resolution Levene and Forge Establishment of fundamental glycosaminoglycan architecture

The evolution of analytical techniques throughout the 20th century enabled increasingly sophisticated characterization of sulfated galactosamine derivatives. Modern research has identified N-acetyl-D-galactosamine-4,6-di-O-sulphate as a key component of chondroitin sulfate E, a glycosaminoglycan subtype with unique biological properties. This compound's recognition as a distinct structural entity reflects the growing understanding of how specific sulfation patterns contribute to biological function and molecular recognition processes.

Role in Glycosaminoglycan Biochemistry

N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt plays a fundamental role in glycosaminoglycan biochemistry as the defining structural unit of chondroitin sulfate E. This compound forms the disaccharide repeating unit when linked with glucuronic acid, creating the characteristic structure that distinguishes chondroitin sulfate E from other glycosaminoglycan subtypes. The biosynthesis of this compound requires specific enzymatic machinery, particularly the GalNAc4S-6OST enzyme, which catalyzes the addition of the 6-O-sulfate group to N-acetyl-D-galactosamine 4-sulfate precursors.

The enzymatic pathway leading to N-acetyl-D-galactosamine-4,6-di-O-sulphate formation involves a sequential sulfation process that begins with the action of chondroitin 4-sulfotransferases on N-acetyl-D-galactosamine residues. This initial 4-sulfation step produces N-acetyl-D-galactosamine 4-sulfate, which subsequently serves as the substrate for GalNAc4S-6OST to complete the disulfation pattern. Research has demonstrated that the expression levels of GalNAc4S-6OST directly correlate with the abundance of N-acetyl-D-galactosamine-4,6-di-O-sulphate-containing structures in various cell types.

Functional studies have revealed that glycosaminoglycans containing N-acetyl-D-galactosamine-4,6-di-O-sulphate exhibit distinct biological properties compared to other chondroitin sulfate variants. These structures demonstrate enhanced binding affinity for specific growth factors and chemokines, including vascular endothelial growth factor, which has implications for angiogenesis regulation. The unique sulfation pattern created by this compound contributes to highly specific protein-carbohydrate interactions that are stereospecific rather than simply charge-dependent.

Table 3: Enzymatic Requirements for N-Acetyl-D-galactosamine-4,6-di-O-sulphate Biosynthesis

Enzyme Function Substrate Product
Chondroitin 4-sulfotransferase 4-O-sulfation N-acetyl-D-galactosamine N-acetyl-D-galactosamine 4-sulfate
GalNAc4S-6OST 6-O-sulfation N-acetyl-D-galactosamine 4-sulfate N-acetyl-D-galactosamine-4,6-di-O-sulphate

The structural organization of N-acetyl-D-galactosamine-4,6-di-O-sulphate within glycosaminoglycan chains creates highly anionic domains that significantly influence the physical and chemical properties of the resulting macromolecules. These anionic regions facilitate interactions with various proteins in the extracellular matrix, contributing to the regulation of cellular activities including adhesion, proliferation, and differentiation. Research has demonstrated that the presence of this disulfated structure correlates with specific cellular functions, particularly in contexts involving tissue remodeling and inflammatory responses.

Modern analytical approaches have enabled detailed characterization of glycosaminoglycans containing N-acetyl-D-galactosamine-4,6-di-O-sulphate through various degradation and analytical methods. Enzymatic digestion with specific chondroitinases produces characteristic disaccharide fragments that can be identified and quantified using advanced chromatographic and mass spectrometric techniques. These analytical capabilities have revealed the distribution patterns of this compound across different tissue types and developmental stages, providing insights into its functional significance in biological systems.

Properties

InChI

InChI=1S/C8H15NO12S2.Na/c1-4(11)9-5(2-10)7(13)8(21-23(17,18)19)6(12)3-20-22(14,15)16;/h2,5-8,12-13H,3H2,1H3,(H,9,11)(H,14,15,16)(H,17,18,19);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVDLTOXRLXWMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)OS(=O)(=O)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NNaO12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic Activity

Rare earth triflates act as Lewis acids, coordinating with the sulfating agent (e.g., sulfur trioxide complexes) to enhance electrophilicity. This facilitates nucleophilic attack by the hydroxyl groups at C4 and C6 of galactosamine. Sc(OTf)₃ preferentially activates the C4 hydroxyl due to steric and electronic factors, followed by subsequent sulfation at C6 under optimized conditions. The sodium salt form is obtained through ion exchange chromatography, replacing protons with sodium ions.

Experimental Parameters and Optimization

Key variables influencing yield and selectivity include temperature, solvent, and catalyst loading. A representative protocol involves:

  • Reactants : N-Acetyl-D-galactosamine (1 equiv), sulfur trioxide-pyridine complex (2.2 equiv)

  • Catalyst : Sc(OTf)₃ (0.1 equiv)

  • Solvent : Anhydrous 1,2-dichloroethane

  • Temperature : 90°C under nitrogen atmosphere

  • Duration : 12–24 hours

Under these conditions, yields exceeding 70% are achievable, with >90% regioselectivity for the 4,6-disulphated product. Elevated temperatures prevent oxazoline formation, a common side reaction arising from intramolecular cyclization of the acetamido group.

Table 1: Catalyst Performance in Sulfation Reactions

CatalystTemperature (°C)Yield (%)4,6-Disulphate Selectivity (%)
Sc(OTf)₃907292
Hf(OTf)₄806885
Cu(OTf)₂904578

Data adapted from glycosylation studies demonstrate Sc(OTf)₃’s superiority in sulfation reactions.

Enzymatic Sulfation Strategies

Enzymatic methods offer an alternative for regioselective sulfation, though applications for 4,6-di-O-sulphate synthesis remain exploratory. Sulfotransferases, such as N-acetylgalactosamine-4-sulphate transferase, catalyze the transfer of sulfate groups from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to specific hydroxyl positions.

Purification and Characterization

Purification of N-acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt demands chromatographic techniques to separate regioisomers and by-products.

Ion Exchange Chromatography

The sodium salt form is isolated using Dowex® 50WX8 (Na⁺ form) resin. Elution with a gradient of ammonium bicarbonate (0.1–1.0 M) separates mono- and di-sulphated products. The target compound typically elutes at 0.6 M ammonium bicarbonate.

Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)
Water50
Methanol<1
Dimethyl Sulfoxide25

Analytical Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity. Key spectral features include:

  • ¹H NMR : Doublets for H4 and H6 protons at δ 4.2–4.5 ppm, indicating sulfation.

  • ¹³C NMR : Downfield shifts of C4 (Δδ +8.2 ppm) and C6 (Δδ +7.9 ppm) relative to unsulfated galactosamine.

Mass spectrometry (ESI-MS) provides molecular ion confirmation:

  • Calculated for C₈H₁₄NNaO₁₁S₂ : 395.2 g/mol

  • Observed [M–Na]⁻ : 372.1 m/z

Chemical Reactions Analysis

N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt undergoes various chemical reactions, including:

    Hydrolysis: The sulfate groups can be hydrolyzed under acidic or basic conditions, leading to the formation of N-acetyl-D-galactosamine.

    Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in the formation of corresponding aldehydes or carboxylic acids.

    Substitution: The sulfate groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt involves its interaction with specific proteins and enzymes in the body. The sulfate groups enhance its binding affinity to certain receptors and enzymes, modulating their activity. This interaction can influence various biological pathways, including those involved in inflammation, cell growth, and differentiation .

Comparison with Similar Compounds

N-Acetyl-D-galactosamine-4-O-sulphate Sodium Salt (CAS 660839-03-2)

  • Structural Differences: This mono-sulfated analog lacks the 6-O-sulfate group present in the di-sulfated compound. Its molecular formula is C₈H₁₄NNaO₉S (molar mass: 323.25 g/mol) .
  • Purity and Storage : Purity exceeds 95% (HPLC), similar to the di-sulfated form, and it also requires storage at -20°C .

N-Acetyl-D-galactosamine (CAS 1811-31-0)

  • Structural Differences: The non-sulfated parent compound lacks sulfate groups entirely. Its molecular formula is C₈H₁₅NO₆ (EC 217-321-9) .
  • Applications : Used as a precursor for synthesizing sulfated derivatives or in studies of carbohydrate metabolism .

N-Acetyl-D-glucosamine (CAS 7512-17-6)

  • Structural Differences: An epimer at the C4 position (glucose vs. galactose configuration). Its molecular formula is C₈H₁₅NO₆, with ≥98% purity and a specific rotation of [α]²⁰D = +39° to +43° .
  • Physicochemical Properties: Higher purity (98% vs.
  • Applications : Used in osteoarthritis research and as a chitosan precursor, contrasting with the di-sulfate’s role in GAG mimicry .

Comparative Data Table

Property N-Acetyl-D-galactosamine-4,6-di-O-sulphate Sodium Salt N-Acetyl-D-galactosamine-4-O-sulphate Sodium Salt N-Acetyl-D-galactosamine N-Acetyl-D-glucosamine
CAS No. 157296-98-5 660839-03-2 1811-31-0 7512-17-6
Molecular Formula C₈H₁₃NNa₂O₁₂S₂ C₈H₁₄NNaO₉S C₈H₁₅NO₆ C₈H₁₅NO₆
Molar Mass (g/mol) 425.29 323.25 221.21 221.21
Purity ≥95% >95% (HPLC) Not specified ≥98%
Sulfation Sites 4,6-positions 4-position None None
Storage Temperature -20°C -20°C Ambient Not specified
Price (10 mg) €332.20 Not available Not available Not available

Biological Activity

N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt (GalNAc4,6S) is a sulfated derivative of N-acetyl-D-galactosamine, a monosaccharide that plays a crucial role in various biological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease.

1. Overview of Biological Activity

N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt is involved in several metabolic pathways, particularly in the degradation of glycosaminoglycans (GAGs) such as chondroitin sulfate (CS) and dermatan sulfate (DS). Its primary biological functions include:

  • Substrate for Enzymes : Acts as a substrate for sulfatases and glycosaminoglycan-degrading enzymes.
  • Cell Signaling : Modulates cellular processes through interactions with receptors and enzymes.
  • Metabolic Pathways : Participates in the synthesis and degradation of sulfated glycoproteins and proteoglycans.

Target Enzymes

The primary target of GalNAc4,6S is N-acetyl-D-galactosaminidase , which catalyzes the cleavage of N-acetylglucosamine units. This interaction initiates the chondroitin-degrading cascade, leading to the formation of free N-acetyl-D-galactosamine.

Biochemical Pathways

GalNAc4,6S influences several biochemical pathways:

  • Chondroitin Sulfate Degradation : GalNAc4,6S is involved in the removal of sulfate groups from GAGs, facilitating their breakdown.
  • Cellular Metabolism : It modulates metabolic pathways by influencing gene expression related to cell signaling and metabolism.

3. Cellular Effects

GalNAc4,6S exhibits various cellular effects:

  • Gene Expression : Influences the expression of genes involved in inflammation and cellular stress responses.
  • Cell Signaling Pathways : Modulates pathways such as MAPK and PI3K/Akt, affecting cell proliferation and survival.

4. Dosage and Temporal Effects

The biological effects of GalNAc4,6S are dosage-dependent:

  • Low Doses : Enhance cellular functions without significant toxicity.
  • High Doses : Can induce cellular stress and toxicity, highlighting the importance of dosage in therapeutic applications.

Temporal stability is also critical; GalNAc4,6S remains stable at low temperatures but degrades at higher temperatures or under enzymatic activity.

Case Studies

  • Animal Models :
    • In studies involving GalNAc4,6S-treated mice, researchers observed significant alterations in GAG metabolism, leading to insights into its role in conditions like osteoarthritis and other inflammatory diseases .
  • In Vitro Studies :
    • Cell cultures treated with GalNAc4,6S demonstrated increased expression of anti-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

6. Comparative Analysis

The following table summarizes key biochemical properties and effects of N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt compared to other sulfated polysaccharides:

PropertyN-Acetyl-D-galactosamine-4,6-di-O-sulphateChondroitin SulfateDermatan Sulfate
Molecular Weight~400 Da~500 Da~600 Da
Primary Biological ActivityGAG degradationJoint lubricationWound healing
Enzyme InteractionN-acetylgalactosamine sulfataseChondroitinaseDermatanase
Optimal pH for ActivitypH 5.5pH 7.0pH 6.5

7. Conclusion

N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt is a significant compound with diverse biological activities primarily related to glycosaminoglycan metabolism. Its interactions with enzymes and influence on cellular processes make it a candidate for therapeutic applications in treating inflammatory diseases and conditions involving GAG metabolism. Further research is warranted to fully elucidate its mechanisms and potential clinical uses.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt to ensure stability in experimental settings?

  • Methodological Answer : Store the compound at -20°C in a tightly sealed container to prevent hydrolysis or degradation. Ambient temperature during transport is acceptable for short-term handling . Stability should be verified post-storage using high-performance liquid chromatography (HPLC) to detect any breakdown products.

Q. Which analytical techniques are most reliable for confirming the sulfation pattern at the 4- and 6-positions of N-Acetyl-D-galactosamine?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify chemical shifts corresponding to sulfate groups at C4 and C6.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) can confirm molecular weight (425.29 g/mol) and sulfation stoichiometry .
  • High-Performance Anion-Exchange Chromatography (HPAEC) : Resolve positional isomers by exploiting differences in sulfate group acidity .

Q. What purity standards are typically required for this compound in enzyme kinetics studies?

  • Methodological Answer : A purity of ≥95% is critical to minimize interference in kinetic assays. Validate purity via HPLC with UV detection at 195–210 nm (for carbohydrate derivatives) or ion-pair chromatography for sulfate quantification. Certificates of Analysis (CoA) from suppliers should include identity, assay, and impurity profiles .

Advanced Research Questions

Q. How can researchers address contradictory data in binding affinity studies involving N-Acetyl-D-galactosamine-4,6-di-O-sulphate and glycosaminoglycan (GAG)-binding proteins?

  • Methodological Answer :

  • Control for Sulfation Heterogeneity : Use purified isoforms (e.g., via preparative HPAEC) to isolate 4,6-di-O-sulfated species from mono-sulfated contaminants .
  • Competitive Binding Assays : Compare inhibition constants (KiK_i) against non-sulfated or mono-sulfated analogs to isolate the contribution of 4,6-di-O-sulfation.
  • Structural Validation : Perform X-ray crystallography or cryo-EM to map binding interfaces, as demonstrated in chondroitin sulfate lyase studies .

Q. What strategies are effective for synthesizing isotopically labeled derivatives (e.g., 13C^{13}\text{C}) of this compound for metabolic pathway tracing?

  • Methodological Answer :

  • Stepwise Enzymatic Synthesis : Use 13C^{13}\text{C}-labeled galactose as a precursor. Enzymatically convert it to N-acetyl-D-galactosamine via galactosamine-6-phosphate synthase, followed by regioselective sulfation using sulfotransferases (e.g., GalNAc-4-O-sulfotransferase and GalNAc-6-O-sulfotransferase) .
  • Chemical Sulfation : Protect non-target hydroxyl groups with benzylidene or tert-butyldiphenylsilyl (TBDPS) groups before sulfation to ensure regioselectivity. Deprotect under mild acidic conditions .

Q. How does the sulfation pattern influence interactions with chondroitin sulfate lyases, and how can this be experimentally validated?

  • Methodological Answer :

  • Enzymatic Digestion Assays : Incubate the compound with chondroitinase ABC (cABC) and monitor digestion products via HPSEC or fluorophore-assisted carbohydrate electrophoresis (FACE). 4,6-Di-O-sulfation may resist cleavage compared to mono-sulfated analogs .
  • Crystallographic Analysis : Co-crystallize the compound with cABC to visualize steric or electrostatic hindrance caused by 4,6-di-O-sulfation. Compare with structures of enzyme-substrate complexes lacking 6-O-sulfation .

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